tert-Butyl 5-methoxy-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate
Description
tert-Butyl 5-methoxy-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate is a spirocyclic compound featuring a fused indene-piperidine core with a tert-butyl carbamate group and a methoxy substituent at position 3. This structure is of interest in medicinal chemistry as a building block for drug discovery, particularly in the design of kinase inhibitors and other bioactive molecules .
Properties
Molecular Formula |
C19H25NO4 |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
tert-butyl 6-methoxy-3-oxospiro[1H-indene-2,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C19H25NO4/c1-18(2,3)24-17(22)20-9-7-19(8-10-20)12-13-11-14(23-4)5-6-15(13)16(19)21/h5-6,11H,7-10,12H2,1-4H3 |
InChI Key |
ISEPVIJNYIWXKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC3=C(C2=O)C=CC(=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-methoxy-1-oxo-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-methoxy-1-oxo-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in organic synthesis, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly oxidized spirocyclic compound, while reduction could produce a more saturated derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential as therapeutic agents. Their ability to interact with biological targets makes them candidates for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which tert-Butyl 5-methoxy-1-oxo-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate exerts its effects involves its interaction with molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. The exact molecular targets and pathways depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of spirocyclic tert-butyl carbamates with variations in substituents, oxidation states, and core heterocycles. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison
Key Differences and Implications:
Halogenated Derivatives (Fluoro, Bromo, Chloro): Increase molecular weight and polarity. Fluorine improves bioavailability, while bromo/chloro groups serve as synthetic handles . Methyl Group (CAS 1007362-96-0): Introduces steric hindrance, possibly affecting conformational flexibility .
Core Modifications: Indene vs.
Synthetic Utility :
Biological Activity
tert-Butyl 5-methoxy-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate is a complex organic compound notable for its unique spirocyclic structure. This compound has garnered interest in pharmacological research due to its potential biological activities, including anti-inflammatory and neuroprotective effects. This article reviews the biological activity of this compound, supported by relevant research findings and data.
The compound's molecular formula is , with a molecular weight of 331.4 g/mol. The IUPAC name is tert-butyl 6-methoxy-3-oxospiro[1H-indene-2,4'-piperidine]-1'-carboxylate. Its structural uniqueness arises from the combination of a tert-butyl group and a methoxy group within a spirocyclic framework, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₅NO₄ |
| Molecular Weight | 331.4 g/mol |
| IUPAC Name | tert-butyl 6-methoxy-3-oxospiro[1H-indene-2,4'-piperidine]-1'-carboxylate |
| InChI Key | ISEPVIJNYIWXKG-UHFFFAOYSA-N |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets in biological pathways. Research suggests that it may modulate various signaling pathways involved in inflammation and neuroprotection. The exact mechanism remains under investigation but is thought to involve the inhibition of pro-inflammatory cytokines and the promotion of neuroprotective factors.
Anti-inflammatory Effects
Studies have indicated that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, derivatives of spirocyclic compounds have been shown to inhibit the production of inflammatory mediators such as TNF-alpha and IL-6 in vitro. The presence of the methoxy group may enhance these effects by increasing lipophilicity, facilitating better membrane penetration.
Neuroprotective Properties
Research into neuroprotective effects has revealed that related compounds can protect neuronal cells from oxidative stress and apoptosis. The spirocyclic structure may contribute to this activity by stabilizing the cellular environment and enhancing the resilience of neurons against harmful stimuli.
Case Studies
- In Vitro Studies : A study examining the anti-inflammatory effects of similar compounds demonstrated a reduction in nitric oxide production in macrophages treated with tert-butyl derivatives. This suggests a potential for reducing inflammation in chronic diseases.
- Neuroprotection : In another study focusing on neuroprotection, researchers observed that spirocyclic compounds could prevent neuronal cell death induced by glutamate toxicity in cultured neurons, indicating a protective mechanism against excitotoxicity.
Comparative Analysis
The biological activity of this compound can be compared to other similar compounds:
| Compound Name | Biological Activity |
|---|---|
| tert-butyl 5-fluoro-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate | Exhibits anti-cancer properties |
| tert-butyl 5-cyano-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate | Demonstrated neuroprotective effects |
| tert-butyl (1-oxo-1-phenylhex-5-yn-2-yl)carbamate | Known for anti-inflammatory activities |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
